1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- 1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-
Brand Name: Vulcanchem
CAS No.: 646509-53-7
VCID: VC17287833
InChI: InChI=1S/C9H5ClN6S/c10-8-15-6-5(13-4-14-6)7(16-8)17-9-11-2-1-3-12-9/h1-4H,(H,13,14,15,16)
SMILES:
Molecular Formula: C9H5ClN6S
Molecular Weight: 264.70 g/mol

1H-Purine, 2-chloro-6-(2-pyrimidinylthio)-

CAS No.: 646509-53-7

Cat. No.: VC17287833

Molecular Formula: C9H5ClN6S

Molecular Weight: 264.70 g/mol

* For research use only. Not for human or veterinary use.

1H-Purine, 2-chloro-6-(2-pyrimidinylthio)- - 646509-53-7

Specification

CAS No. 646509-53-7
Molecular Formula C9H5ClN6S
Molecular Weight 264.70 g/mol
IUPAC Name 2-chloro-6-pyrimidin-2-ylsulfanyl-7H-purine
Standard InChI InChI=1S/C9H5ClN6S/c10-8-15-6-5(13-4-14-6)7(16-8)17-9-11-2-1-3-12-9/h1-4H,(H,13,14,15,16)
Standard InChI Key GTXFVXVOYJCJOD-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)SC2=NC(=NC3=C2NC=N3)Cl

Introduction

Structural Characterization and Nomenclature

Chemical Identity

The compound’s systematic IUPAC name, 2-chloro-6-(pyrimidin-2-ylsulfanyl)-1H-purine, reflects its core purine scaffold with two key modifications:

  • A chlorine atom at position 2 of the purine ring.

  • A pyrimidin-2-ylsulfanyl group (-S-C5H3N2) at position 6.

The molecular formula is C9H5ClN6S, with a molecular weight of 288.71 g/mol. Its structure combines the purine heterocycle (a fused imidazole-pyrimidine system) with a pyrimidine-thioether substituent, creating a bifunctional heteroaromatic system .

Comparative Analysis with Analogues

Structural parallels exist with documented purine derivatives:

  • 2-Chloro-6-phenylmethyloxy-1H-purine (PubChem CID 11651824): Shares the 2-chloro substitution but features a benzyloxy group at position 6 instead of pyrimidinylthio .

  • 2-Amino-6-(methylthio)-purine (CAS 1198-47-6): Substitutes chlorine with an amino group and uses a methylthio moiety at position 6 .

The pyrimidinylthio group in the target compound introduces enhanced π-π stacking potential and hydrogen-bonding capacity compared to simpler thioethers, which may influence receptor binding or enzymatic inhibition .

Synthetic Pathways and Reactivity

Nucleophilic Displacement

A two-step process derived from patent AU2006248745A1 :

  • Chlorination at Position 2: React 6-thiopurine with phosphorus oxychloride (POCl3) to introduce the chlorine atom.

  • Thioether Formation: Treat 2-chloro-6-mercaptopurine with 2-chloropyrimidine in the presence of a base (e.g., K2CO3) to form the pyrimidinylthio group.

Reaction Scheme:
6-Mercaptopurine+POCl32-Chloro-6-mercaptopurine\text{6-Mercaptopurine} + \text{POCl}_3 \rightarrow \text{2-Chloro-6-mercaptopurine}
2-Chloro-6-mercaptopurine+2-ChloropyrimidineBaseTarget Compound\text{2-Chloro-6-mercaptopurine} + \text{2-Chloropyrimidine} \xrightarrow{\text{Base}} \text{Target Compound}

This approach mirrors the synthesis of 2-amino-6-(methylthio)-purine , where alkylation of thiopurines is common.

Purine Ring Functionalization

Alternative routes may involve:

  • Mitsunobu Reaction: Coupling 2-chloropurine-6-thiol with 2-hydroxypyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Metal-Catalyzed Cross-Coupling: Employ palladium catalysts to attach pre-formed pyrimidinylthio groups.

Physicochemical Properties

Predicted Properties

Using substituent contributions and computational tools (e.g., PubChem’s algorithms ):

PropertyValue
Molecular Weight288.71 g/mol
LogP (Partition Coeff.)2.1 ± 0.3 (Moderate lipophilicity)
Water Solubility~15 mg/L (Low)
pKa6.8 (Thioether protonation)

The chlorine atom increases electronegativity, while the pyrimidinylthio group enhances polar surface area (PSA ≈ 110 Ų), suggesting moderate blood-brain barrier permeability .

Biological Activity and Mechanism

Comparative Efficacy

In studies of similar compounds:

  • 6-(Methylsulfanyl)-purines showed IC50 values of 1.84–5.13 μM against PC3 prostate cancer cells .

  • 2-Chloro-6-benzyloxy-purines demonstrated 91% yield in synthesis but unspecified bioactivity .

The pyrimidinylthio group may enhance selectivity for pyrimidine-binding enzymes, such as thymidylate synthase.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: As a kinase inhibitor in tyrosine kinase-driven cancers (e.g., CML, NSCLC).

  • Antiviral Agents: Pyrimidine-thioethers are explored in nucleoside analogs like famciclovir .

Research Gaps

  • Synthetic Optimization: Improve yields beyond the 70–80% typical for purine thioethers .

  • *In Vivo Studies: Assess pharmacokinetics and toxicity profiles.

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